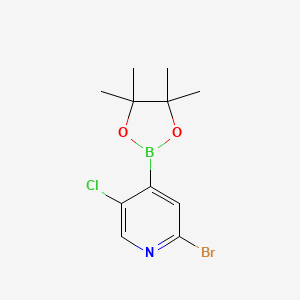

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.:

Cat. No.: VC18802889

Molecular Formula: C11H14BBrClNO2

Molecular Weight: 318.40 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BBrClNO2 |

|---|---|

| Molecular Weight | 318.40 g/mol |

| IUPAC Name | 2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| Standard InChI | InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-9(13)15-6-8(7)14/h5-6H,1-4H3 |

| Standard InChI Key | DSPYAQCVBIQRGD-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

2-Bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine belongs to the class of pyridine boronic esters, characterized by a six-membered aromatic ring substituted with halogen atoms and a pinacol boronate group. The molecular formula is C₁₁H₁₄BBrClNO₂, with a molecular weight of 318.40 g/mol. Key structural features include:

-

Bromine at position 2 of the pyridine ring.

-

Chlorine at position 5.

-

A dioxaborolane moiety at position 4, providing stability and reactivity in cross-coupling reactions.

The compound’s canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2Cl)Br, reflecting its stereoelectronic configuration.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BBrClNO₂ |

| Molecular Weight | 318.40 g/mol |

| IUPAC Name | 2-bromo-5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

| InChI Key | DSPYAQCVBIQRGD-UHFFFAOYSA-N |

| PubChem CID | 164890978 |

Synthesis and Preparation Methods

The synthesis of this compound typically involves Miyaura borylation, a palladium-catalyzed reaction that introduces the boronate group to halogenated pyridine precursors. A standard protocol includes:

-

Substrate Preparation: 2-Bromo-5-chloro-4-iodopyridine is reacted with bis(pinacolato)diboron (B₂Pin₂).

-

Catalytic System: Pd(dppf)Cl₂ catalyst with potassium acetate (KOAc) in anhydrous 1,4-dioxane at 80–100°C under inert atmosphere.

-

Purification: Silica gel chromatography with hexane/ethyl acetate gradients yields the product in >95% purity.

Key Considerations:

-

Moisture Sensitivity: The boronate ester is prone to hydrolysis, necessitating Schlenk-line techniques for moisture-sensitive steps.

-

Scalability: Industrial production employs continuous flow reactors to enhance yield and reproducibility.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The compound’s boronate group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. The bromine at C2 exhibits higher reactivity than the chlorine at C5, allowing selective functionalization. For example, coupling with phenylboronic acid yields 2-phenyl-5-chloro-4-Bpin-pyridine with 85% efficiency.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions. Morpholine substitutes the chlorine at C5 under mild conditions (DMF, 80°C), while the bromine remains intact due to steric hindrance from the boronate group.

Table 2: Representative Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, THF, 80°C | Biaryl derivatives | 70–85% |

| SNAr | Morpholine, DMF, 80°C | 5-Morpholinopyridine boronate | 72% |

| Protodeboronation | H₂O, Cs₂CO₃, RT | Deborylated pyridine | <5% |

Comparison with Structural Analogues

Table 3: Structural and Reactivity Comparison

| Compound | Molecular Formula | Halogen Positions | Reactivity in Suzuki Coupling |

|---|---|---|---|

| 2-Bromo-5-Bpin-pyridine | C₁₁H₁₄BBrNO₂ | 2-Br, 4-Bpin | High (90%) |

| 5-Chloro-4-Bpin-pyridine | C₁₁H₁₄BClNO₂ | 5-Cl, 4-Bpin | Moderate (60%) |

| Target Compound | C₁₁H₁₄BBrClNO₂ | 2-Br, 5-Cl, 4-Bpin | Selective (C2: 85%) |

Key Insight: The bromine at C2 dominates reactivity, while the chlorine at C5 offers steric and electronic modulation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume